![molecular formula C9H5F5O B1325224 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-49-0](/img/structure/B1325224.png)
3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone
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Overview
Description
The compound “3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone” is a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and agricultural industries due to their unique properties .
Chemical Reactions Analysis
The chemical reactions involving “3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone” would depend on its specific chemical structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental methods .
Scientific Research Applications
Synthesis of Fluorine-Containing Compounds
The compound 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone has been utilized in the synthesis of fluorine-containing heterocycles. It serves as a synthetic equivalent of trifluoropyruvaldehyde, facilitating the synthesis of 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline, demonstrating its utility in creating fluorine-rich organic molecules (Kamitori, 2003).
Development of Pharmaceutical Compounds
This compound has also found applications in the development of pharmaceutical compounds. For instance, heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones have been synthesized as inhibitors of esterolytic enzymes. This showcases the potential of such compounds in medicinal chemistry, particularly in enzyme inhibition (Székács et al., 1990).
Chemical Reactivity and Transformations
The reactivity of compounds like 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone has been a subject of study too. Investigations into their behavior with various reagents, such as dienes, nucleophiles, and Grignard compounds, have provided insights into their chemical properties and potential applications in more complex organic syntheses (Schneider & Siegemund, 1985).
Role in Polymer Science
Furthermore, this compound has been used in polymer science. For instance, copolymers of trisubstituted ethylenes with styrene, involving dihalophenyl-propenoates, were synthesized and characterized, indicating the versatility of such fluorine-containing compounds in creating novel polymeric materials (Kharas et al., 2000).
Mechanism of Action
- Target of Action Acetylcholinesterase (AChE): 3,5-difluoroacetophenone has been shown to bind to and inhibit the activity of acetylcholinesterase. AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in nerve signal transmission.
- Mode of Action Interaction with Monoamine Oxidase (MAO): Additionally, this compound interacts with monoamine oxidase, an enzyme responsible for metabolizing neurotransmitters like serotonin and dopamine.
Safety and Hazards
properties
IUPAC Name |
3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGSSUXFNAKYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645238 |
Source
|
Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
898787-49-0 |
Source
|
Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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